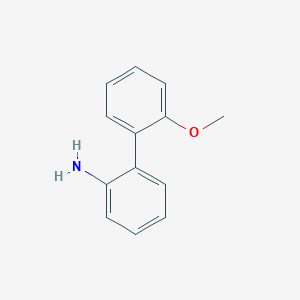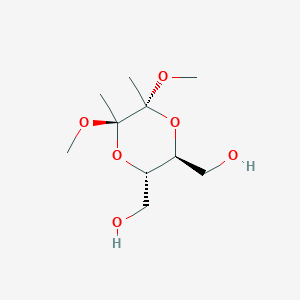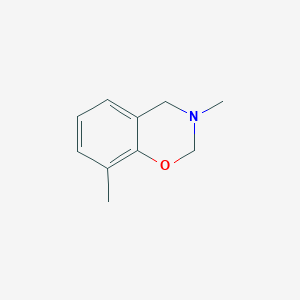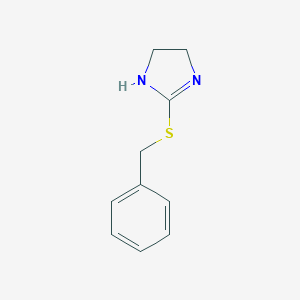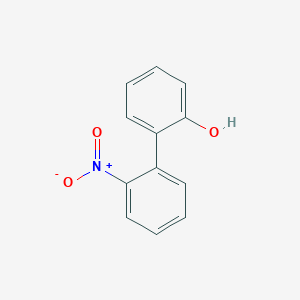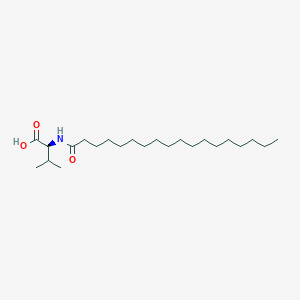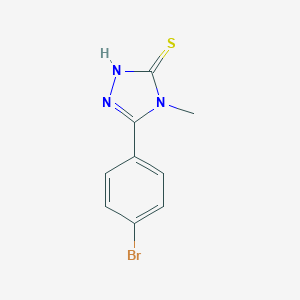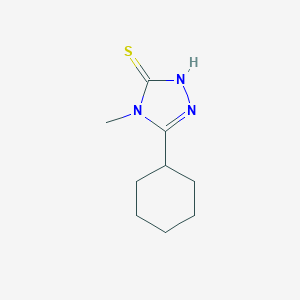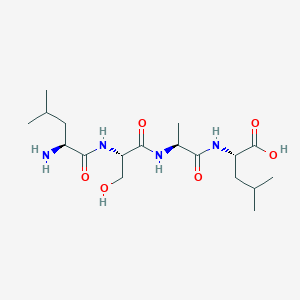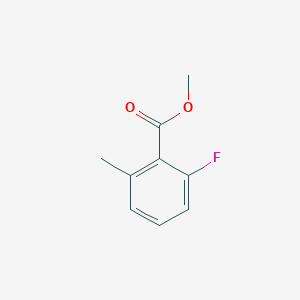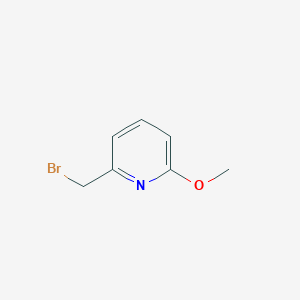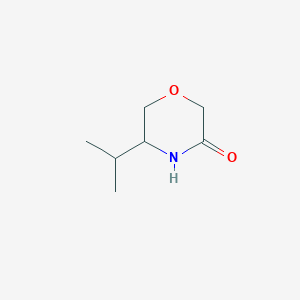![molecular formula C7H4BrN3O2 B187127 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300717-72-0](/img/structure/B187127.png)
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
説明
“6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 300717-72-0 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.
科学的研究の応用
Material Science
Application Summary
In material science, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is studied for its photophysical properties, particularly as an emergent fluorophore . This application is significant due to the compound’s potential in creating advanced materials with specific light-emission properties.
Methods and Experimental Procedures
Researchers utilize spectroscopic techniques such as fluorescence spectroscopy to investigate the emission characteristics of the compound when exposed to various wavelengths of light. Parameters like emission wavelength, quantum yield, and lifetime are meticulously recorded.
Results and Outcomes
The compound has demonstrated promising fluorescence with high quantum yield, making it a candidate for developing new materials that require specific light-emitting properties .
Organic Synthesis
Application Summary
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a reactant in the synthesis of complex organic molecules, including inhibitors like LDN-212854 .
Methods and Experimental Procedures
Synthetic chemists employ this compound in various coupling reactions, utilizing its bromine atom for selective binding with other organic moieties. Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield.
Results and Outcomes
The compound has been successfully incorporated into larger molecules, demonstrating its utility as a versatile building block in organic synthesis .
Pharmaceuticals
Application Summary
The pyrazolopyrimidine scaffold, to which 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs, is known for its bioactivity, including roles as selective protein inhibitors and potential anticancer agents .
Methods and Experimental Procedures
Pharmacological studies involve the compound’s incorporation into drug candidates followed by in vitro and in vivo testing to assess its efficacy and safety profile.
Results and Outcomes
Compounds derived from 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid have shown inhibitory activity against certain cancer cell lines, indicating potential therapeutic applications .
Antitumor Applications
Application Summary
The compound is part of a family of N-heterocyclic compounds that have shown significant potential as antitumor agents. Its structural motif is particularly useful in the design of drugs targeting cancer cells .
Methods and Experimental Procedures
The antitumor properties are typically evaluated through cell viability assays, where the compound is introduced to various cancer cell lines to assess its cytotoxic effects. Dosage, exposure time, and cell line types are key parameters in these experiments.
Results and Outcomes
Studies have indicated that derivatives of this compound can inhibit the growth of certain tumor cells, suggesting its potential as a scaffold for antitumor drug development .
Enzymatic Inhibitory Activity
Application Summary
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives exhibit enzymatic inhibitory activity, which can be harnessed in the development of new medications for various diseases .
Methods and Experimental Procedures
Enzyme inhibition studies involve the interaction of the compound with target enzymes, monitoring the inhibition kinetics, and determining the IC50 values, which indicate the effectiveness of inhibition.
Results and Outcomes
The compound has been found to act as a selective inhibitor for certain enzymes, which is crucial for the therapeutic modulation of biological pathways .
Psychopharmacological Research
Application Summary
This compound’s derivatives are explored for their psychopharmacological effects, which could lead to the development of new treatments for psychiatric disorders .
Methods and Experimental Procedures
Research in this area involves behavioral assays in animal models, neurochemical profiling, and receptor binding studies to elucidate the compound’s effects on the central nervous system.
Results and Outcomes
Initial findings suggest that certain modifications of the compound can impact neurotransmitter systems, offering insights into potential psychiatric applications .
Chemical Synthesis and Functionalization
Application Summary
The compound is used in synthetic chemistry for the preparation and post-functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, enhancing structural diversity and potential applications .
Methods and Experimental Procedures
Synthetic routes often involve cyclocondensation reactions, with the compound undergoing structural modifications at various positions to yield a wide array of derivatives.
Results and Outcomes
These synthetic transformations have been successful, leading to a range of compounds with varied properties and applications .
Development of Selective Inhibitors
Application Summary
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key reactant in synthesizing selective inhibitors like LDN-212854, which target specific biological pathways .
Methods and Experimental Procedures
The synthesis of such inhibitors involves careful reaction planning, precise control of reaction conditions, and subsequent biological testing to confirm selectivity and potency.
Results and Outcomes
The resulting inhibitors, such as LDN-212854, have shown high selectivity and potency against their target receptors, validating the compound’s role in their synthesis .
Diversification of Bioactive Scaffolds
Application Summary
The compound’s inherent chemical structure makes it a valuable scaffold for diversifying bioactive molecules, contributing to the discovery of new therapeutic agents .
Methods and Experimental Procedures
Chemical diversification involves strategic functionalization of the compound to generate a library of molecules with varying biological activities.
Results and Outcomes
This approach has yielded promising results, allowing for the exploration and identification of novel bioactive molecules with potential pharmaceutical applications .
These additional applications further illustrate the versatility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid in scientific research, highlighting its importance in various fields of study.
Neuroprotective Agent Development
Application Summary
Derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are being researched for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Methods and Experimental Procedures
The neuroprotective effects are evaluated using in vitro models of neurodegeneration, where neuronal cells are exposed to neurotoxic compounds, and the protective effects of the compound are assessed.
Results and Outcomes
Preliminary results have shown that certain derivatives can reduce neuronal cell death, indicating potential for further development as neuroprotective agents .
Antimicrobial Compound Synthesis
Application Summary
The compound’s structure is conducive to the synthesis of antimicrobial agents, which are crucial in the fight against resistant bacterial strains .
Methods and Experimental Procedures
Synthetic pathways involve the incorporation of the compound into molecules with known antimicrobial activity, followed by testing against various bacterial strains.
Results and Outcomes
Derivatives have exhibited efficacy against a range of bacteria, suggesting the compound’s utility in developing new antimicrobials .
Photodynamic Therapy (PDT)
Application Summary
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is investigated for its use in PDT, a treatment modality for cancer that involves light-sensitive compounds .
Methods and Experimental Procedures
The compound is tested for its ability to generate reactive oxygen species upon light activation, which is key to its effectiveness in PDT.
Results and Outcomes
Studies indicate that the compound can effectively produce cytotoxic reactive oxygen species when exposed to light, making it a candidate for PDT applications .
Sensor Development
Application Summary
The compound’s unique photophysical properties make it suitable for developing sensors that detect environmental pollutants or biological markers .
Methods and Experimental Procedures
Sensors are developed by incorporating the compound into a matrix that interacts with the target analyte, changing its photophysical response.
Results and Outcomes
The compound has been used to create sensors with high sensitivity and selectivity for specific analytes .
Catalysis
Application Summary
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can act as a ligand in catalytic systems, particularly in metal-catalyzed organic transformations .
Methods and Experimental Procedures
The compound is used to coordinate with metals, forming complexes that catalyze various organic reactions, with parameters like temperature and pressure being optimized.
Results and Outcomes
The catalytic systems have shown efficiency in promoting reactions, highlighting the compound’s potential as a ligand in catalysis .
Solar Cell Technology
Application Summary
The compound is explored for its potential application in solar cell technology, particularly in the development of organic photovoltaic cells .
Methods and Experimental Procedures
Research involves integrating the compound into solar cell architectures and measuring parameters such as power conversion efficiency and stability.
Results and Outcomes
While still in the early stages, the compound shows promise in enhancing the performance of organic photovoltaic cells .
Safety And Hazards
The safety information for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICXYMIEJAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354403 | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
300717-72-0 | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




